molecular formula C25H20N2O4 B2997293 Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid CAS No. 507472-23-3

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid

Cat. No.: B2997293
CAS No.: 507472-23-3
M. Wt: 412.445
InChI Key: VTDRHDRSYRSZJX-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid is an organic compound commonly used in peptide synthesis as an amino acid protecting group. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The compound contains an amino group and a 3-cyanophenyl group, making it a valuable building block in the synthesis of complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid typically involves the protection of the amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) groupOne common method involves the cyanoacetylation of amines, where the amino group reacts with cyanoacetic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the necessary protection and deprotection steps, as well as the coupling reactions required to introduce the 3-cyanophenyl group. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis allows for the selective formation of peptide bonds, making it a valuable tool in the development of new biomolecules .

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the roles of specific amino acids in biological processes .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its ability to protect the amino group during synthesis allows for the creation of complex peptide structures with potential therapeutic applications .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the development of new materials and the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid involves its ability to protect the amino group during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled formation of peptide bonds. This selective protection and deprotection process is crucial for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid is unique due to its specific chiral arrangement and the presence of the 3-cyanophenyl group. This combination of features makes it particularly useful in the synthesis of complex peptides and proteins, as well as in the development of new materials and specialty chemicals .

Properties

IUPAC Name

(3S)-3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDRHDRSYRSZJX-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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